molecular formula C9H12ClNO2S B1431884 Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride CAS No. 1797033-40-9

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride

Cat. No.: B1431884
CAS No.: 1797033-40-9
M. Wt: 233.72 g/mol
InChI Key: YYNOOKGAVYWZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl. It is a derivative of benzoic acid and contains an amino group and a methylsulfanyl group attached to the benzene ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-3-(methylsulfanyl)benzoic acid.

  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and sulfonic acids.

  • Reduction Products: Amines and thiols.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-amino-3-(methylsulfanyl)benzoate: Similar to the hydrochloride form but without the hydrochloride salt.

  • Methyl 2-amino-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a methylsulfanyl group.

  • Methyl 2-amino-3-(chloro)benzoate: Similar structure but with a chlorine atom instead of a methylsulfanyl group.

Uniqueness: Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research purposes.

Properties

IUPAC Name

methyl 2-amino-3-methylsulfanylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-4-3-5-7(13-2)8(6)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNOOKGAVYWZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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